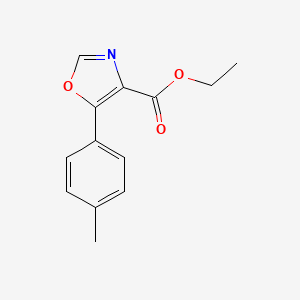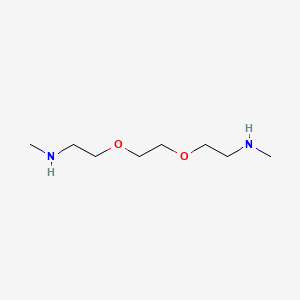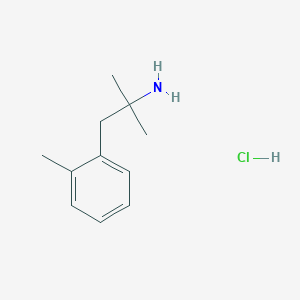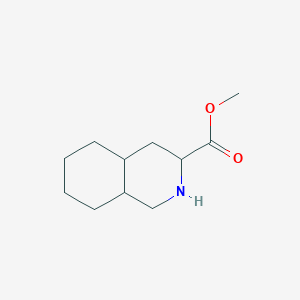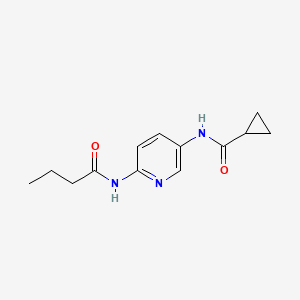
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridine derivative, followed by the introduction of the butanoylamino group through an amide coupling reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, often using diazo compounds as reagents. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
Applications De Recherche Scientifique
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- can be compared with other similar compounds, such as:
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylate: A structurally similar compound with a carboxylate group instead of a carboxamide group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylic acid: Another related compound with a carboxylic acid group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarbonitrile: A compound with a nitrile group, offering different reactivity and properties.
The uniqueness of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H17N3O2 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-12(17)16-11-7-6-10(8-14-11)15-13(18)9-4-5-9/h6-9H,2-5H2,1H3,(H,15,18)(H,14,16,17) |
Clé InChI |
KUPIVLVWGJMWLV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
SMILES canonique |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1634299.png)
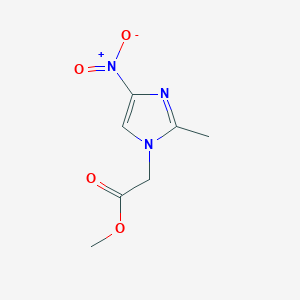


![1-((4-[2-Oxo-2-(1-piperidinyl)ethyl]phenyl)acetyl)piperidine](/img/structure/B1634308.png)
